(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

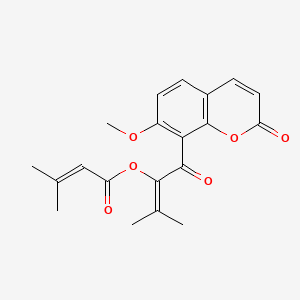

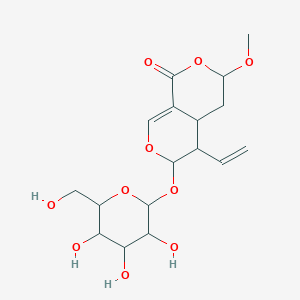

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid, also known as 15-HEDE, is a naturally occurring fatty acid and a member of the eicosanoid family. It is a potent lipoxygenase inhibitor that has been studied for its potential therapeutic applications in a wide range of medical conditions. 15-HEDE has been found to be an effective inhibitor of inflammation, as well as a potential treatment for cancer and other diseases.

Scientific Research Applications

Vasoconstriction and Antiproliferative Activity

- (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid, a synthetic isomer of 15(S)-HETE, demonstrates significant vasoconstriction and antiproliferative activity. This compound showed concentration-dependent contractions in isolated pulmonary arteries and inhibited the proliferation and migration of human prostate carcinoma cells, indicating its potential in vascular and cancer research (Pfister, Klimko, & Conrow, 2016).

Synthesis for Clinical Trials

- A robust synthesis method for (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid sodium salt was developed, utilizing a biooxidation process. This advancement is crucial for supporting clinical trials, highlighting its significance in medical research (Conrow et al., 2011).

Oxygenation of Polyunsaturated Fatty Acids

- Studies on the oxygenation of polyunsaturated fatty acids by cytochrome P450 have shown the transformation of arachidonic acid to various hydroxy fatty acids, including compounds structurally similar to (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid. This research is fundamental in understanding the biochemical pathways and therapeutic potentials of these compounds (Oliw, Bylund, & Herman, 1996).

Inhibition of Eicosanoid Production

- Investigations into the inhibition of eicosanoid production by hydroxyeicosatetraenoic acid analogs, including compounds structurally related to (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid, have provided insights into their potential therapeutic applications in inflammation and other pathologies (Haviv et al., 1987).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid involves the preparation of the starting material followed by several reactions to obtain the final product. The key steps include the synthesis of the alkyne moiety, the introduction of the diene functionality, and the formation of the hydroxyl group.", "Starting Materials": ["1. 1,4-dibromobutane", "2. Ethyl acetoacetate", "3. Lithium diisopropylamide (LDA)", "4. 1-bromo-3-chloropropane", "5. Sodium hydride (NaH)", "6. 1,4-dibromobut-2-ene", "7. Copper (I) iodide (CuI)", "8. Palladium on carbon (Pd/C)", "9. 2-butyne-1,4-diol"], "Reaction": ["1. Treatment of 1,4-dibromobutane with ethyl acetoacetate in the presence of sodium ethoxide to form the corresponding ethyl 2-bromo-4-(ethoxycarbonyl)butanoate.", "2. Deprotonation of ethyl 2-bromo-4-(ethoxycarbonyl)butanoate with LDA followed by reaction with 1-bromo-3-chloropropane to form the corresponding enolate.", "3. Treatment of the enolate with NaH to form the corresponding alkyne.", "4. Reaction of the alkyne with 1,4-dibromobut-2-ene in the presence of CuI to form the corresponding diene.", "5. Hydrogenation of the diene using Pd/C to form the corresponding alkene.", "6. Epoxidation of the alkene using m-chloroperoxybenzoic acid (mCPBA) to form the corresponding epoxide.", "7. Opening of the epoxide with NaH to form the corresponding alcohol.", "8. Oxidation of the alcohol using Jones reagent to form the final product, (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid."] } | |

CAS RN |

339534-01-9 |

Product Name |

(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid |

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h8-11,19,21H,2-7,12-13,15-16,18H2,1H3,(H,22,23)/b10-8-,11-9-/t19-/m1/s1 |

InChI Key |

FXVHFLDCTFMIGD-DPTNXLIISA-N |

SMILES |

CCCCC[C@@H](O)C#C/C=CCCCC/C=CCCCC(O)=O |

synonyms |

HETE Analog 1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

![1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B593603.png)